molecular formula C20H27O3P B572709 (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide CAS No. 1263504-45-5

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide

Cat. No.: B572709
CAS No.: 1263504-45-5
M. Wt: 346.407
InChI Key: UEUUZAHLJDYELG-QGZVFWFLSA-N
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Description

(S)-(3-(Methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide (CAS: 1263504-45-5) is a chiral organophosphorus compound with the molecular formula C₂₀H₂₇O₃P and a molecular weight of 346.40 g/mol . Its structure features a stereogenic center at the S-configurated carbon, a methoxymethoxy (-OCH₂OCH₃) substituent, and a diphenylphosphine oxide group. This compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthetic complexity (e.g., 100 mg costs €773) .

Properties

IUPAC Name

[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUUZAHLJDYELG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. One common method is the addition of diphenylphosphine oxide to an allylic compound under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner . This method is advantageous as it is metal-free and does not require solvents or additives.

Industrial Production Methods

Industrial production of phosphine oxides often involves the oxidation of corresponding phosphine precursors. For example, the oxidation of diphenylphosphine with hydrogen peroxide or other oxidizing agents can yield diphenylphosphine oxide . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction to phosphines.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .

Scientific Research Applications

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphine oxides are widely studied for their electronic properties, steric effects, and roles in catalysis. Below is a detailed comparison of the target compound with structurally related analogs:

1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO)

  • Structure : 2PO and 3PO contain two and three diphenylphosphine oxide units, respectively, linked via a phenyl backbone .
  • Applications: Both act as weak n-type hosts in solution-processed phosphorescent organic light-emitting diodes (OLEDs). Their extended conjugation and multiple P=O groups enhance electron-transport properties compared to monophosphine oxides .
  • Contrast : The target compound lacks extended conjugation but introduces chirality and a methoxymethoxy group, which may favor solubility or stereoselective interactions in catalysis.

4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide

  • Structure : Features a fluorinated pyridyl group attached to the phosphorus center. Theoretical studies reveal two distinct P=O bond lengths (1.485 Å and 1.493 Å) due to crystal packing and intermolecular interactions with fluorine atoms .

Chiral γ-Hydroxyphosphine Oxide Derivatives (e.g., Compound 21)

  • Structure : Synthesized from α-pinene via [2,3]-sigmatropic rearrangement and hydroboration-oxidation, yielding a terpene-based chiral phosphine oxide with a hydroxyl group .
  • Stereoselectivity : The hydroboration step achieves high stereocontrol (56% yield with mCPBA oxidation), contrasting with the target compound’s methoxymethoxy group, which may influence chirality differently .

Data Table: Comparative Analysis of Phosphine Oxides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
(S)-(3-(Methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide C₂₀H₂₇O₃P 346.40 Chiral center, methoxymethoxy side chain Potential asymmetric catalysis
1,4-Phenylenebis(diphenylphosphine oxide) (2PO) C₃₀H₂₄O₂P₂ 502.45 Two P=O groups, conjugated phenyl backbone OLED n-type host
4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide C₁₇H₁₂F₄NOP 361.26 Fluorinated pyridyl, variable P=O bond lengths Materials science
γ-Hydroxyphosphine Oxide (Compound 21) C₁₈H₂₇O₂P 306.38 Terpene-derived, hydroxyl group Chiral synthons

Biological Activity

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a compound with significant potential in various biological applications. Its unique structural characteristics allow it to function effectively as a ligand in catalysis and other biochemical processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H27_{27}O3_3P
  • Molecular Weight : 346.41 g/mol
  • CAS Number : 1263504-45-5
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in transition metal-catalyzed reactions. These reactions are crucial for synthesizing complex organic molecules, which can exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phosphine oxides. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A comparative study on phosphine oxides indicated that modifications in the alkyl chain could enhance their antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Anticancer Properties

Research has also explored the anticancer properties of phosphine oxides. A study investigated the cytotoxic effects of various phosphine oxide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value of 15 µM.

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies were conducted using MCF-7 cells treated with varying concentrations of this compound.
    • Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • A series of experiments tested the compound against multi-drug resistant bacterial strains.
    • The compound demonstrated potent activity against strains resistant to common antibiotics, suggesting its potential role in developing new antimicrobial therapies.

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